

A Comprehensive Technical Guide to the Physical Constants of 3-Bromo-o-toluidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-o-toluidine

Cat. No.: B1266185

[Get Quote](#)

This technical guide provides an in-depth overview of the key physical constants of **3-Bromo-o-toluidine** (also known as 3-Bromo-2-methylaniline), a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a summary of its core physical properties, outlines the general experimental methodologies for their determination, and includes a logical visualization of its physical states in relation to temperature.

Core Physical Constants

3-Bromo-o-toluidine, with the CAS number 55289-36-6, is an aromatic amine that serves as a versatile building block in the synthesis of various organic molecules.^[1] A precise understanding of its physical properties is paramount for its effective use in experimental and industrial settings.

Data Presentation: Physical Constants of **3-Bromo-o-toluidine**

The physical constants for **3-Bromo-o-toluidine** are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that while the boiling point and density are well-documented, the melting point is not consistently reported across the literature, with some sources describing the compound as a liquid and at least one as a solid at ambient temperature.^{[2][3]}

Physical Constant	Value	Conditions
Melting Point (m.p.)	Not consistently reported	-
Boiling Point (b.p.)	248 - 255 °C	at standard atmospheric pressure (lit.) [1] [4]
Density	1.51 - 1.52 g/mL	at 25 °C (lit.) [1]

Experimental Protocols for Determination of Physical Constants

The determination of the physical constants of a compound like **3-Bromo-o-toluidine** involves standardized experimental procedures. The following sections outline the general methodologies for measuring the melting point, boiling point, and density of aniline derivatives.

2.1. Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A common method for its determination is the capillary tube method.

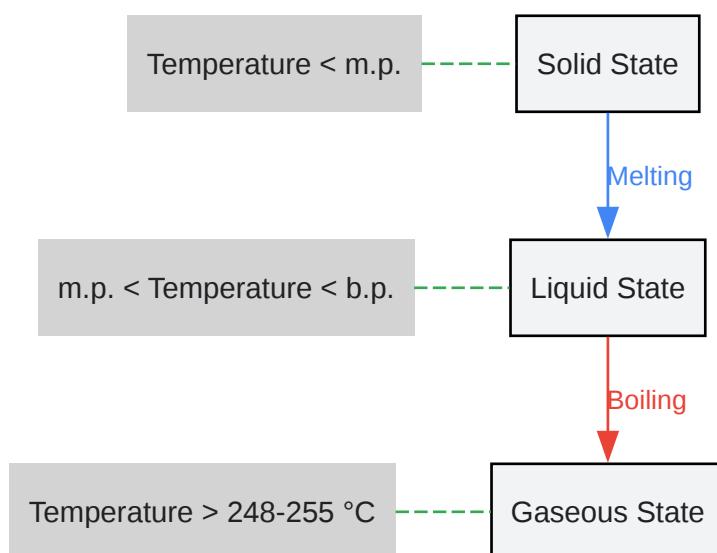
- Apparatus: A melting point apparatus (such as a Thiele tube or a digital melting point device), a capillary tube sealed at one end, a thermometer, and a heating medium (e.g., mineral oil).
- Procedure:
 - A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.
 - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - The assembly is immersed in a heating bath within the melting point apparatus.
 - The temperature is raised gradually while observing the sample.
 - The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For aniline compounds, the distillation method is a standard approach.

- **Apparatus:** A distillation flask, a condenser, a receiving flask, a thermometer with its bulb placed at the level of the side arm of the distillation flask, and a heating mantle.
- **Procedure:**
 - The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled for simple distillation.
 - The heating mantle is turned on, and the liquid is heated until it boils and its vapor rises to the thermometer.
 - The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid. This is the temperature at which the vapor and liquid are in equilibrium.

2.3. Density Determination


The density of a liquid can be determined using several methods, with the pycnometer method being a precise and common choice.

- **Apparatus:** A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.
- **Procedure:**
 - The empty pycnometer is weighed accurately.
 - It is then filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).
 - The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

- The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualization of Physical States

The following diagram illustrates the relationship between the physical state of **3-Bromo-o-toluidine** and temperature, based on its known boiling point. Due to the ambiguity of the melting point, the transition from solid to liquid is represented conceptually.

[Click to download full resolution via product page](#)

Physical States of **3-Bromo-o-toluidine** vs. Temperature

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]

- 3. A11884.14 [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Constants of 3-Bromo-o-toluidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266185#physical-constants-of-3-bromo-o-toluidine-m-p-b-p-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com